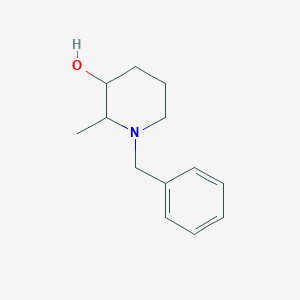

1-Benzyl-2-methylpiperidin-3-ol

Description

Contextualization of Piperidine (B6355638) Derivatives as Architecturally Significant Scaffolds in Advanced Synthesis

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most important structural motifs in the field of organic chemistry. nih.gov Piperidine derivatives are prevalent in over twenty classes of pharmaceuticals and are found in numerous naturally occurring alkaloids. nih.govresearchgate.net Their significance stems from their ability to serve as versatile scaffolds in the design of new molecules, particularly in drug discovery. mdpi.comajchem-a.com

The architectural importance of the piperidine skeleton is linked to its impact on the properties of bioactive molecules. researchgate.net Incorporating a piperidine ring can enhance membrane permeability, improve metabolic stability, and influence how a molecule binds to a biological receptor. researchgate.net Chemists utilize the piperidine core as a foundational building block, modifying it through various chemical reactions to create a diverse array of substituted derivatives with specific functions. mdpi.comresearchgate.net These synthetic strategies include intra- and intermolecular reactions that lead to substituted piperidines, spiropiperidines, and condensed piperidine systems. nih.govresearchgate.net The development of efficient methods for the synthesis and functionalization of the piperidine ring is a continuous focus of research, aiming to provide access to new chemical entities for various applications. ajchem-a.comresearchgate.net

Academic Relevance of 1-Benzyl-2-methylpiperidin-3-ol as a Chiral Intermediate and Building Block

The presence of multiple stereocenters in this compound makes it a valuable chiral building block in asymmetric synthesis. Chiral chemical synthesis is a critical area of research, particularly for the development of new pharmaceuticals, where a specific stereoisomer often accounts for the desired therapeutic activity. nih.gov Chiral intermediates, such as specific stereoisomers of substituted piperidines, are highly sought after for constructing complex molecular targets. myuchem.com

The academic interest in chiral piperidines is well-documented. For instance, chiral 1-benzyl-3-hydroxypiperidine is recognized as an important pharmaceutical intermediate, with research dedicated to methods for its synthesis and resolution. epo.org Similarly, the enantioselective synthesis of compounds like (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine highlights the efforts to control stereochemistry within this class of molecules. researchgate.net The use of chiral auxiliaries, such as 4(S)-Benzyl-1,3-thiazolidin-2-one, in stereoselective reactions further underscores the importance of building chiral centers with high precision. scielo.org.mx

Compounds like (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride are used as chiral building blocks in organic synthesis and as chiral auxiliaries in asymmetric synthesis. myuchem.combldpharm.com This demonstrates the utility of the 2-methylpiperidine (B94953) framework in creating stereochemically defined molecules. Therefore, this compound, possessing both the benzyl-protected nitrogen and multiple chiral centers, represents a synthetically useful intermediate for accessing complex, enantiomerically pure molecules. The strategic placement of its functional groups—the hydroxyl for further transformations and the methyl group influencing the stereochemical outcome of reactions—positions it as a relevant substrate for advanced organic synthesis research. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-methylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11-13(15)8-5-9-14(11)10-12-6-3-2-4-7-12/h2-4,6-7,11,13,15H,5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJGRVQFTNBLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical and Conformational Analysis of 1 Benzyl 2 Methylpiperidin 3 Ol

Elucidation of Piperidine (B6355638) Ring Conformations

The six-membered piperidine ring of 1-Benzyl-2-methylpiperidin-3-ol predominantly adopts a chair conformation, which is the most stable arrangement, minimizing torsional and steric strain.

In a manner analogous to substituted cyclohexanes, the substituents on the piperidine ring of this compound—the benzyl (B1604629) group at the N-1 position, the methyl group at C-2, and the hydroxyl group at C-3—have a strong preference for the equatorial position. wikipedia.orgmasterorganicchemistry.com This preference minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that occur when substituents occupy the axial position. libretexts.org The energy difference between the axial and equatorial conformations is quantified by the "A-value," where a larger value indicates a stronger preference for the equatorial position. wikipedia.orgmasterorganicchemistry.com

For the substituents on this compound, the large N-benzyl group is expected to almost exclusively occupy an equatorial position to avoid severe steric clashes. The conformational preferences for methyl and hydroxyl groups are well-documented. masterorganicchemistry.com The equilibrium will strongly favor the conformer where the maximum number of bulky groups, particularly the benzyl and methyl groups, are in the equatorial orientation.

Table 1: Conformational Preference (A-Values) for Relevant Substituents A-values represent the energy penalty (in kcal/mol) for a substituent being in the axial versus the equatorial position on a cyclohexane (B81311) ring, which serves as a good model for the piperidine system.

| Substituent | A-Value (kcal/mol) |

| Methyl (-CH₃) | ~1.8 |

| Hydroxyl (-OH) | ~0.6-0.9 |

| Phenyl (-C₆H₅) | ~3.0 |

| Data sourced from established values in conformational analysis. ubc.ca |

The piperidine ring is not static; it undergoes a dynamic "ring flip" or chair-chair interconversion. rsc.org During this process, axial substituents become equatorial, and equatorial substituents become axial. However, for this compound, the energy landscape is dominated by the conformer with the substituents in the equatorial positions. The energy barrier for this ring flip is significant, but the population of the alternative chair conformer, where the bulky benzyl and methyl groups would be axial, is energetically unfavorable and thus minimally populated at room temperature. rsc.org

Stereoisomerism and Diastereomeric Relationships of the Compound

The presence of two chiral centers at the C-2 and C-3 positions gives rise to stereoisomerism in this compound.

The compound has two stereogenic centers, which means it can exist as four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). These stereoisomers form two pairs of enantiomers. The absolute configuration of each stereoisomer would be definitively assigned using experimental methods such as X-ray crystallography on a single crystal or through stereospecific synthesis from a starting material of known chirality. Spectroscopic techniques like 2D NMR can also aid in determining the relative stereochemistry (cis or trans) of the methyl and hydroxyl groups. optica.org

Table 2: Possible Stereoisomers of this compound

| Configuration | Enantiomeric Pair | Diastereomeric Relationship |

| (2R, 3R) | A | Diastereomer of B |

| (2S, 3S) | A | Diastereomer of B |

| (2R, 3S) | B | Diastereomer of A |

| (2S, 3R) | B | Diastereomer of A |

Epimers are diastereomers that differ in configuration at only one of several stereogenic centers. In this molecule, the (2R, 3R) and (2R, 3S) isomers are epimers at the C-3 position. Similarly, the (2S, 3S) and (2S, 3R) isomers are also C-3 epimers. The physical and chemical properties of epimers are different, which allows for their potential separation by techniques like chromatography. The relative stability of these epimers is influenced by the steric and electronic interactions of the substituents.

Intramolecular Interactions Governing Conformational Preferences

Intramolecular hydrogen bonding can play a significant role in the conformational preferences of 3-hydroxypiperidines. acs.orgustc.edu.cn In this compound, a hydrogen bond can potentially form between the hydroxyl group at C-3 (the hydrogen bond donor) and the lone pair of electrons on the piperidine nitrogen atom (the hydrogen bond acceptor). ustc.edu.cnmdpi.com

The formation of this intramolecular hydrogen bond requires the participating groups to be in a suitable proximity and orientation. This is most likely to occur in a conformation where the C-3 hydroxyl group is axial, allowing it to approach the nitrogen atom. While substituents generally prefer an equatorial orientation to minimize steric strain, the energetic stabilization from an intramolecular hydrogen bond can, in some cases, favor a conformation with an axial hydroxyl group. acs.org The strength of this interaction and its influence on the conformational equilibrium would depend on the relative stereochemistry (cis or trans) of the C-2 and C-3 substituents.

Pseudoallylic Strain Effects

Pseudoallylic strain, or A(1,3) strain, plays a crucial role in determining the conformational preferences of the substituents on the piperidine ring. This type of strain arises from the steric interaction between an axial or equatorial substituent at an allylic position and the substituents on the double bond. In the context of the this compound ring, which is saturated, the relevant interactions are between the N-benzyl group and the C2-methyl group, as well as between the N-benzyl group and the C3-hydroxyl group.

The bulky benzyl group attached to the nitrogen atom can exist in either an axial or equatorial orientation. An equatorial orientation is generally favored to minimize steric hindrance with the rest of the ring. However, the presence of the methyl group at the adjacent C2 position introduces further complexity. If the C2-methyl group is in an axial position, it will experience significant 1,3-diaxial interactions. Therefore, a conformation where the C2-methyl group is equatorial is strongly preferred. The orientation of the C3-hydroxyl group will similarly be influenced by the desire to minimize steric clashes with the other substituents.

Steric and Electronic Influences on Molecular Geometry

The final molecular geometry of this compound is a result of the interplay between steric and electronic effects. nih.govrsc.org

Steric Influences : The primary steric factor is the large size of the N-benzyl group. Its presence heavily influences the conformational equilibrium of the piperidine ring and the preferred orientation of the other substituents. nih.gov To avoid significant steric strain, the molecule will likely adopt a chair conformation where the benzyl and methyl groups occupy equatorial positions. This arrangement minimizes gauche and 1,3-diaxial interactions, leading to a more stable structure. windows.net

Electronic Influences : Electronic effects, such as those from the nitrogen lone pair and the electronegativity of the hydroxyl group, also contribute to the molecule's geometry. The orientation of the nitrogen's lone pair is critical for the molecule's reactivity and interactions. The electronic character of the substituents can modulate the bond lengths and angles within the piperidine ring. rsc.org

Advanced Spectroscopic Techniques for Structural Elucidation

A variety of advanced spectroscopic methods are essential for the unambiguous determination of the structure and conformation of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. st-andrews.ac.uk

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for each proton in the molecule. Due to the presence of chiral centers at C2 and C3, the protons of the CH₂ group of the benzyl substituent are diastereotopic and would likely appear as two distinct signals, each a doublet, showing geminal coupling. researchgate.net The protons on the piperidine ring would appear as complex multiplets due to spin-spin coupling with neighboring protons. The methyl group protons would likely appear as a doublet.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. chemicalbook.com Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would be characteristic of the carbon's local electronic environment.

Predicted NMR Data

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| -CH₃ | ~1.0-1.3 (d) | ~15-20 |

| Piperidine Ring Protons | ~1.5-3.5 (m) | ~24-65 |

| -CH(OH)- | ~3.5-4.0 (m) | ~65-75 |

| -CH₂-Ph | ~3.2-3.8 (2 x d) | ~55-60 |

| Aromatic Protons | ~7.2-7.4 (m) | ~127-130 |

| Aromatic ipso-Carbon | - | ~138-140 |

Two-Dimensional NMR Methodologies (e.g., HOMOCOSY)

Two-dimensional NMR techniques, such as Homonuclear Correlation Spectroscopy (HOMOCOSY), are invaluable for confirming the connectivity of protons within the molecule. researchgate.netresearchgate.net A HOMOCOSY spectrum would show cross-peaks between protons that are coupled to each other. This would allow for the unambiguous assignment of the complex multiplets of the piperidine ring protons by tracing the spin-spin coupling network from one proton to its neighbors. ugm.ac.id Heteronuclear correlation techniques like HSQC and HMBC would further confirm the structure by correlating proton signals with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC). beilstein-journals.org

Vibrational Spectroscopy (IR, FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy, provides information about the functional groups present in a molecule. biointerfaceresearch.comnih.gov

O-H Stretch: A broad absorption band is expected in the IR spectrum around 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

C-H Stretches: Sharp peaks between 2800-3000 cm⁻¹ would correspond to the C-H stretching of the alkyl parts (piperidine ring and methyl group), while peaks just above 3000 cm⁻¹ would indicate aromatic C-H stretching from the benzyl group.

C-N Stretch: The C-N stretching vibration of the tertiary amine is expected in the range of 1260-1330 cm⁻¹.

C-O Stretch: The C-O stretching of the secondary alcohol would appear in the 1000-1260 cm⁻¹ region.

Expected Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Alcohol |

| Aromatic C-H Stretch | 3000-3100 | Benzyl Ring |

| Aliphatic C-H Stretch | 2850-2960 | Piperidine Ring, Methyl |

| C-N Stretch | 1260-1330 | Tertiary Amine |

| C-O Stretch | 1000-1260 | Secondary Alcohol |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nih.gov The molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (C₁₃H₁₉NO, approx. 205.30 g/mol ).

The fragmentation pattern is highly predictable for this class of compounds: libretexts.org

Tropylium (B1234903) Ion: The most characteristic and often the base peak for N-benzyl amines is the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91, resulting from the cleavage of the C-N bond. whitman.edu

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to fragments from the loss of the methyl group or other parts of the piperidine ring.

Dehydration: Alcohols frequently show a peak corresponding to the loss of a water molecule (M-18). youtube.com

Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 205 | [C₁₃H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 187 | [M - H₂O]⁺ | Loss of water |

| 91 | [C₇H₇]⁺ | Tropylium ion (Benzylic cleavage) |

| 100 | [C₆H₁₄N]⁺ | Alpha-cleavage, loss of benzyl radical |

Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration and Crystal Structure Determination

The crystal structure of a specific stereoisomer, namely (2R,3R)-1-benzyl-2-methylpiperidin-3-ol, has been determined. This analysis was conducted as part of a broader research initiative, and the crystallographic data are publicly available through the Protein Data Bank (PDB) under the entry code 5REE. rcsb.org The data revealed that the compound crystallizes in the monoclinic space group C 1 2 1. rcsb.org

The determination of the crystal structure provides definitive proof of the absolute configuration of the stereocenters at positions 2 and 3 of the piperidine ring as R,R. rcsb.org This experimental confirmation is crucial for understanding the structure-activity relationships of this compound and for the validation of stereoselective synthetic routes.

The detailed crystallographic parameters obtained from the SC-XRD analysis of (2R,3R)-1-benzyl-2-methylpiperidin-3-ol are summarized in the table below.

Crystallographic Data for (2R,3R)-1-Benzyl-2-methylpiperidin-3-ol

| Parameter | Value |

| PDB ID | 5REE rcsb.org |

| Resolution | 1.77 Å rcsb.org |

| Space Group | C 1 2 1 rcsb.org |

| Unit Cell Dimensions | |

| a | 113.058 Å rcsb.org |

| b | 52.901 Å rcsb.org |

| c | 44.343 Å rcsb.org |

| Unit Cell Angles | |

| α | 90° rcsb.org |

| β | 102.72° rcsb.org |

| γ | 90° rcsb.org |

The conformation of the piperidine ring and the relative orientations of the benzyl and methyl substituents are precisely defined by the atomic coordinates derived from the X-ray diffraction data. This information is invaluable for computational modeling and for understanding the intermolecular interactions within the crystal lattice.

Mechanistic Investigations and Reactivity Profiles of 1 Benzyl 2 Methylpiperidin 3 Ol

Exploration of Reaction Mechanisms in Compound Formation

The synthesis of substituted piperidines like 1-benzyl-2-methylpiperidin-3-ol is often achieved through catalytic methods that allow for the construction of the heterocyclic ring from acyclic precursors. These methods are designed to be efficient and selective, proceeding through various catalytic cycles.

The formation of the piperidine (B6355638) ring can be achieved through various transition-metal-catalyzed reactions. While specific palladium or rhodium-catalyzed routes for the direct synthesis of this compound are not extensively detailed, the principles of their catalytic activity in forming related structures are well-established.

Palladium-catalyzed reactions are versatile in organic synthesis. For instance, palladium complexes are known to catalyze the formation of C-N bonds, a crucial step in the synthesis of nitrogen-containing heterocycles. nih.gov Processes like the Buchwald-Hartwig amination, while typically used for aryl amines, demonstrate the capability of palladium catalysts to mediate the coupling of amines and halides. Furthermore, palladium-catalyzed reactions have been successfully used to create substituted dienes from allenes and organic halides, showcasing their role in constructing carbon skeletons that could be precursors to piperidine rings. nih.gov

Rhodium-catalyzed reactions also offer powerful tools for C-H activation and functionalization. rsc.org Rhodium(III) catalysts, for example, have been employed in the chelation-assisted C-H activation of indoles for benzylation and allylation. rsc.org Such strategies, which involve the formation of a carbon-carbon bond at a position directed by a functional group, are conceptually applicable to the synthesis of complex piperidines. Rhodium catalysts are also effective in allylic substitution reactions, which can be used to build stereocenters within aliphatic chains that may later be cyclized. documentsdelivered.com A more direct and atom-economical approach for synthesizing substituted piperidines involves iridium catalysis, which is closely related to rhodium chemistry. acs.orgresearchgate.netchemrxiv.org

The formation of the piperidine ring from acyclic precursors involves a sequence of reactions that proceed through key intermediates and transition states. In the context of the "borrowing hydrogen" methodology, a prominent pathway for this synthesis, the reaction sequence is initiated by the catalyst. researchgate.net

The general mechanism involves three main steps:

Dehydrogenation: The catalyst temporarily "borrows" hydrogen from a diol precursor, oxidizing it to form a carbonyl intermediate.

Condensation: This in-situ generated carbonyl compound then undergoes condensation with a primary amine (such as benzylamine) to form an imine or enamine intermediate.

Hydrogenation: The catalyst returns the "borrowed" hydrogen to the imine/enamine, effecting a reduction that leads to the cyclized, saturated piperidine ring. researchgate.net

Computational studies on related copper-catalyzed C-H amination reactions to form piperidines have also provided insight into potential reaction pathways and the energetics of intermediates, highlighting the importance of the metal's oxidation state throughout the catalytic cycle. nih.gov

The "Borrowing Hydrogen" (BH) or "hydrogen autotransfer" methodology has emerged as a powerful and sustainable strategy for the N-alkylation of amines with alcohols and for the synthesis of nitrogen heterocycles. whiterose.ac.ukcardiff.ac.uk This process is redox-neutral and avoids the use of pre-functionalized alkylating agents, generating water as the only byproduct. researchgate.net

In the synthesis of a 3-hydroxypiperidine (B146073) derivative like this compound, the BH process would typically involve the reaction of a primary amine (benzylamine) with a suitable polyol precursor. acs.orgresearchgate.net Iridium(III) catalysts are particularly effective for this transformation. researchgate.netchemrxiv.org The reaction proceeds through a repeated BH sequence: a first intermolecular reaction followed by a second intramolecular cyclization. The efficiency of the reaction can be influenced by the choice of catalyst, solvent, and additives, as demonstrated in the synthesis of related 3-pyrrolidinols and 4-piperidinols. researchgate.net

Below is an interactive table summarizing typical catalytic systems used in the synthesis of functionalized piperidines via the borrowing hydrogen methodology, based on findings for analogous structures.

| Catalyst | Amine Substrate | Diol/Triol Substrate | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ir-3 [Ir(Cp)I2]2 | Benzylamine | 1,3,5-Pentanetriol | tert-Amyl alcohol | 80 | researchgate.net |

| Ir-1 [Ir(Cp)Cl2]2 | Benzylamine | 1,3,5-Pentanetriol | tert-Amyl alcohol | 66 | researchgate.net |

| Catalyst A (Iridium-based) | Piperidine TFA Salt | Alcohol 11 | Not Specified | 92 (intermediate) | whiterose.ac.uk |

Functional Group Transformations and Derivatization Pathways

The this compound structure contains two primary sites for further chemical modification: the hydroxyl group on the piperidine ring and the tertiary amine nitrogen.

The secondary alcohol at the C-3 position of the piperidine ring is a key functional group that can readily undergo oxidation and reduction reactions.

Oxidation: The hydroxyl moiety can be oxidized to the corresponding ketone, 1-benzyl-2-methylpiperidin-3-one . nih.gov This transformation can be achieved using a variety of standard oxidizing agents. The resulting ketone is a valuable intermediate for further functionalization, for example, through reactions at the alpha-carbon or nucleophilic addition to the carbonyl group.

Reduction: The synthesis of this compound can be accomplished via the reduction of its corresponding ketone, 1-benzyl-2-methylpiperidin-3-one. This reduction can be carried out using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. If the reduction is performed with a chiral reducing agent or catalyst, it can potentially lead to the stereoselective formation of one of the diastereomers of the alcohol. The borrowing hydrogen methodology itself concludes with a reduction step to form the final alcohol product. whiterose.ac.ukrsc.org

The nitrogen atom in the piperidine ring is a tertiary amine, having already been alkylated with a benzyl (B1604629) group during the synthesis of the parent molecule. researchgate.net

Alkylation: While the nitrogen is already substituted, it can undergo further alkylation with a suitable alkylating agent (e.g., an alkyl halide like methyl iodide) to form a quaternary ammonium (B1175870) salt. researchgate.netrsc.org This reaction would introduce a positive charge on the nitrogen atom, significantly altering the molecule's physical and chemical properties. The formation of such salts is a common reaction for tertiary amines.

De-benzylation: Conversely, the benzyl group on the nitrogen can often be removed through catalytic hydrogenation. This process, known as de-benzylation, would yield the secondary amine, 2-methylpiperidin-3-ol . This secondary amine is a versatile intermediate that can then be functionalized with a wide range of different substituents through N-alkylation or acylation reactions.

Selective Functionalization of the Piperidine Ring System

The selective functionalization of the piperidine ring in derivatives such as this compound is a key challenge in synthetic organic chemistry. The presence of multiple reactive C-H bonds, in addition to the hydroxyl group, necessitates precise control to achieve desired modifications. Research in the broader field of piperidine chemistry has demonstrated that the choice of catalyst and the nature of the nitrogen protecting group are paramount in directing functionalization to specific positions (C2, C3, or C4) of the piperidine core. nih.govresearchgate.net

While specific studies on this compound are not extensively documented in publicly available literature, the principles derived from analogous systems provide a strong basis for predicting its reactivity. For instance, rhodium-catalyzed C-H insertion reactions have been effectively used for the functionalization of N-protected piperidines. nih.govresearchgate.net The N-benzyl group in the title compound, being less electron-withdrawing than a Boc or brosyl group, would influence the electronic properties of the adjacent C-H bonds, thereby affecting the regioselectivity of such reactions.

The functionalization can be directed to different positions of the piperidine ring based on the catalyst and protecting groups employed. For instance, studies on N-Boc-piperidine have shown that certain rhodium catalysts can favor functionalization at the C2 position. nih.govresearchgate.net In contrast, modifying the nitrogen substituent to an N-α-oxoarylacetyl group has been shown to direct functionalization to the C4 position. nih.govresearchgate.net Functionalization at the C3 position is often achieved indirectly, for example, through the cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by regioselective ring-opening. nih.govresearchgate.net

Based on these established principles, a hypothetical selective functionalization of a protected derivative of this compound can be envisioned. The table below illustrates potential outcomes based on catalyst and protecting group selection, extrapolated from studies on similar piperidine systems.

Table 1: Hypothetical Selective Functionalization of a 1-Benzyl-2-methylpiperidine Derivative This table is illustrative and based on principles from related systems.

| Entry | Protecting Group (on N) | Catalyst | Targeted Position | Potential Product |

| 1 | Boc | Rh₂(R-TCPTAD)₄ | C2 | 2-Aryl-1-benzyl-2-methylpiperidin-3-ol derivative |

| 2 | α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | 4-Aryl-1-benzyl-2-methylpiperidin-3-ol derivative |

| 3 | Boc (via tetrahydropyridine) | Rh₂(R-DOSP)₄ / H₂ | C3 | 3-Arylmethyl-1-benzyl-2-methylpiperidin-3-ol derivative |

Studies on Regioselectivity and Stereoselectivity in Chemical Transformations

The regioselectivity and stereoselectivity of reactions involving this compound are critical for the synthesis of specific, chirally pure compounds. The inherent chirality of the molecule, with stereocenters at C2 and C3, adds a layer of complexity and opportunity for diastereoselective transformations.

The stereochemical outcome of reactions on the piperidine ring is heavily influenced by the directing effects of the existing substituents. The N-benzyl and C2-methyl groups can exert significant steric hindrance, guiding incoming reagents to attack from the less hindered face of the molecule. Furthermore, the C3-hydroxyl group can act as a directing group through hydrogen bonding or coordination with reagents.

A key transformation to consider is the reduction of the corresponding ketone, 1-benzyl-2-methylpiperidin-3-one, to form the alcohol. The stereoselectivity of this reduction would be crucial in establishing the relative stereochemistry between the C2-methyl and C3-hydroxyl groups. The choice of reducing agent would play a pivotal role in determining the diastereomeric ratio of the resulting cis- and trans-alcohols. For example, bulky reducing agents would be expected to favor attack from the less sterically hindered face, leading to a higher diastereoselectivity.

The principles of regioselectivity and stereoselectivity are also central to the functionalization reactions discussed previously. In rhodium-catalyzed C-H functionalization, the catalyst's chiral ligands are designed to control the stereochemistry of the newly formed C-C bond. nih.govresearchgate.net Studies on related piperidine systems have shown that high diastereoselectivity and enantioselectivity can be achieved with appropriate catalyst selection. nih.govresearchgate.net

To illustrate the potential for stereocontrol, the following table presents hypothetical results for the diastereoselective reduction of 1-benzyl-2-methyl-3-piperidone.

Table 2: Hypothetical Diastereoselective Reduction of 1-Benzyl-2-methyl-3-piperidone This table is illustrative and based on established principles of stereoselective reduction.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |

| 1 | NaBH₄ | Methanol | 0 | 70:30 |

| 2 | L-Selectride® | THF | -78 | 95:5 |

| 3 | K-Selectride® | THF | -78 | 5:95 |

Computational and Theoretical Chemistry Investigations of 1 Benzyl 2 Methylpiperidin 3 Ol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations serve as a powerful, non-experimental tool to investigate the fundamental characteristics of molecules. These computational methods allow for the detailed examination of a molecule's geometry, vibrational modes, and spectroscopic properties.

Density Functional Theory (DFT) Applications for Optimized Geometry and Energy Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For a molecule like 1-benzyl-2-methylpiperidin-3-ol, calculations are typically performed using a specific functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), combined with a basis set like 6-311++G(d,p). researchgate.netnih.gov

The optimization process yields crucial data on bond lengths, bond angles, and dihedral angles. These theoretical parameters provide a precise model of the molecular structure. For instance, the calculations would define the orientation of the benzyl (B1604629) group relative to the piperidine (B6355638) ring and the stereochemistry at the chiral centers (C2 and C3). The total energy calculated for this optimized structure is a key indicator of the molecule's thermodynamic stability.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT This table presents hypothetical data based on typical values for similar molecular structures.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-O (hydroxyl) | 1.43 Å |

| C-N (piperidine) | 1.47 Å | |

| N-CH₂ (benzyl) | 1.46 Å | |

| C-C (phenyl ring) | 1.39 Å | |

| Bond Angle | C-O-H | 109.5° |

| C-N-C (piperidine) | 112.0° | |

| C-N-CH₂ (benzyl) | 115.0° | |

| Dihedral Angle | C(phenyl)-CH₂-N-C(piperidine) | -75.0° |

Prediction and Correlation of Vibrational Frequencies with Experimental Data

DFT calculations are also employed to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in experimental infrared (IR) and Raman spectra. researchgate.net Each calculated frequency represents a specific vibrational mode, such as the stretching or bending of bonds.

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve accuracy, the calculated values are typically multiplied by a scaling factor (around 0.96 for B3LYP). researchgate.net The strong correlation between scaled theoretical frequencies and experimental data aids in the definitive assignment of spectral bands to specific molecular motions. researchgate.netorientjchem.org

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups This table is illustrative and shows the type of correlation expected between theoretical and experimental data.

| Vibrational Mode | Unscaled Calculated Frequency (cm⁻¹) | Scaled Calculated Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3750 | 3600 | 3400-3650 |

| C-H Stretch (Aromatic) | 3150 | 3024 | 3000-3100 |

| C-H Stretch (Aliphatic) | 3050 | 2928 | 2850-3000 |

| C-N Stretch | 1280 | 1229 | 1200-1350 |

| C-O Stretch | 1100 | 1056 | 1050-1150 |

Theoretical NMR Chemical Shift Prediction and Analysis

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of quantum chemistry. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov

These theoretical calculations provide valuable support for the interpretation of experimental NMR spectra, helping to assign specific signals to the correct nuclei within the molecule. st-andrews.ac.uk By comparing the calculated shifts with experimental values, researchers can confirm the proposed structure and gain confidence in the computational model. nih.gov

Table 3: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound This table provides a hypothetical comparison to illustrate the methodology.

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C (hydroxyl-bearing) | 70.5 | 68.9 | 3.80 | 3.75 |

| C (methyl-bearing) | 58.2 | 56.5 | 3.10 | 3.05 |

| C (benzyl CH₂) | 60.1 | 59.3 | 3.65 | 3.60 |

| C (aromatic ipso) | 139.0 | 138.5 | - | - |

| H (hydroxyl) | 2.50 | 2.40 | - | - |

| H (methyl) | 1.15 | 1.10 | - | - |

Electronic Structure and Reactivity Analysis

Beyond structural properties, computational chemistry provides deep insights into the electronic nature of a molecule, which governs its reactivity.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. nih.govaimspress.com

A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govnih.gov The spatial distribution of these orbitals also reveals likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the phenyl ring and the nitrogen and oxygen atoms, while the LUMO may be distributed over the benzyl and piperidine ring systems.

Table 4: Frontier Molecular Orbital Properties This table contains representative data based on similar heterocyclic compounds.

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap (ΔE) | 5.60 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Delocalization

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization and intramolecular interactions. uni-muenchen.de It examines the interactions between filled (donor) Lewis-type NBOs (bonds or lone pairs) and empty (acceptor) non-Lewis NBOs (antibonding or Rydberg orbitals). wisc.edu

Table 5: Significant Donor-Acceptor Interactions from NBO Analysis This table illustrates key intramolecular interactions and their stabilization energies based on analogous systems.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | σ* (C-C) | 3.5 |

| LP (O) | σ* (C-H) | 2.1 |

| LP (N) | σ* (C-C) | 4.8 |

| LP (N) | σ* (C-H) | 2.5 |

| π (C-C) phenyl | π* (C-C) phenyl | 20.5 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the three-dimensional charge distribution of a molecule. It helps in identifying the electrophilic and nucleophilic sites, thereby predicting its reactivity and intermolecular interaction patterns. The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded for intuitive analysis.

In the context of this compound, the MEP map would reveal specific regions of interest:

Negative Potential (Red/Yellow): These areas correspond to regions of high electron density and are indicative of nucleophilic character, making them susceptible to electrophilic attack. For this molecule, the most prominent negative potential is expected around the oxygen atom of the hydroxyl (-OH) group and the nitrogen atom of the piperidine ring due to the presence of lone pairs of electrons. These sites are the most likely to act as proton acceptors or to coordinate with Lewis acids. researchgate.netresearchgate.net

Positive Potential (Blue): These regions are electron-deficient and represent electrophilic sites, prone to attack by nucleophiles. The hydrogen atom of the hydroxyl group is expected to show a strong positive potential, highlighting its role as a hydrogen bond donor. nih.gov The hydrogen atoms on the aromatic benzyl group would also exhibit positive potential. researchgate.net

Neutral Potential (Green): These areas, typically found over the carbon-rich regions of the benzyl and piperidine rings, represent areas of near-neutral electrostatic potential.

By analyzing the MEP map, researchers can predict how this compound will interact with other molecules, including biological receptors or other reactants. For instance, the distinct positive and negative regions suggest its capability to form strong hydrogen bonds, which is a critical factor in its crystal packing and interaction with biological targets. nih.govscispace.com

Advanced Computational Modeling Techniques

Beyond static models like MEP, advanced computational techniques offer dynamic and in-depth insights into the molecular behavior of this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational landscape, flexibility, and intermolecular interactions over a specific period. um.esmdpi.com

For this compound, an MD simulation would provide critical information on:

Conformational Flexibility: The molecule possesses several rotatable bonds, particularly the C-N bond connecting the benzyl group to the piperidine ring and the C-C bonds within the ring itself. MD simulations can track the rotation around these bonds, revealing the most stable and frequently adopted conformations in different environments (e.g., in a vacuum, in a solvent). The phenyl ring of the benzyl group can adopt various orientations relative to the piperidine core.

Solvent Interactions: When simulated in a solvent like water, MD can show how solvent molecules arrange around the solute, particularly around the polar hydroxyl and amine groups, providing insights into its solubility and hydration dynamics.

Receptor-Ligand Interactions: If the molecule is studied for its biological activity, MD simulations can model its interaction with a target protein. These simulations can assess the stability of the binding pose, identify key interacting amino acid residues, and calculate the binding free energy. For related ligands, simulations have been used to confirm stable binding within receptor pockets, with key interactions maintained throughout the simulation. mdpi.com

A typical MD simulation of a ligand-receptor complex would track metrics like the Root Mean Square Deviation (RMSD) of the ligand to ensure the stability of its binding pose over the simulation time, which often spans nanoseconds. mdpi.com

Calculation of Dipole Moments and Nonlinear Optical (NLO) Properties

The electronic properties of this compound, such as its dipole moment and nonlinear optical (NLO) response, can be calculated using quantum chemical methods like Density Functional Theory (DFT). researchgate.net These properties are determined by the molecule's charge distribution and its response to an external electric field.

Nonlinear Optical (NLO) Properties: NLO materials are of great interest for applications in optoelectronics and photonics. dtic.mil The NLO response of a molecule is characterized by its polarizability (α) and hyperpolarizabilities (β, γ). Molecules with large dipole moments, significant charge transfer characteristics, and extended π-electron systems often exhibit enhanced NLO properties. researchgate.net While the piperidine ring is saturated, the benzyl group provides a π-system. The interaction between the electron-donating amine/hydroxyl groups and the aromatic ring could lead to a modest NLO response.

Calculations are typically performed using computational chemistry software to determine these values. dtic.mil For comparison, the table below shows theoretical NLO properties calculated for a different organic molecule, illustrating the type of data generated.

Table 1: Example of Calculated NLO Properties (for 4-fluoro-4-hydroxybenzophenone using B3LYP functional)

| Property | Value |

| Dipole Moment (μ) | 1.171 Debye |

| Mean Polarizability (α) | 26.17 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 1.15 x 10⁻³⁰ esu |

This table is for illustrative purposes, showing data for a different compound to demonstrate the concept. researchgate.net

Potential Energy Surface (PES) Analysis

A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecule as a function of its geometry. By systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, a PES scan helps to locate the most stable conformations (energy minima) and the transition states between them (saddle points). sci-hub.se

For this compound, a PES analysis would be particularly useful for understanding its conformational preferences. Key investigations would include:

Rotation of the Benzyl Group: A one-dimensional PES scan could be performed by rotating the dihedral angle defined by the atoms C2-N1-C(benzyl)-C(aromatic). This would reveal the energy barriers to rotation and identify the most stable rotational conformers of the benzyl group relative to the piperidine ring.

Piperidine Ring Conformation: The piperidine ring can adopt several conformations, most commonly chair and boat forms. A PES scan can determine the relative energies of these conformers and the energy barriers for interconversion. The substituents (methyl and hydroxyl groups) will influence which chair conformation is more stable.

Orientation of the Hydroxyl Group: The orientation of the hydroxyl hydrogen can be axial or equatorial, and a PES scan can determine the energetic preference, which is often influenced by the potential for intramolecular hydrogen bonding.

The results of a PES scan are crucial for understanding which conformations of the molecule are most likely to exist at a given temperature and which are relevant for binding to a biological target.

Applications of 1 Benzyl 2 Methylpiperidin 3 Ol in Complex Organic Synthesis

Precursor in the Synthesis of Pharmaceutically Relevant Chemical Scaffolds

The piperidine (B6355638) ring is a prevalent structural motif in a vast number of pharmaceuticals. Consequently, 1-benzyl-2-methylpiperidin-3-ol serves as a key precursor for the synthesis of various pharmaceutically relevant chemical scaffolds. Its functional groups—the secondary alcohol, the tertiary amine, and the benzyl (B1604629) protecting group—offer multiple points for chemical modification, allowing for the construction of diverse molecular architectures.

Synthesis of Structurally Diverse Piperidine Derivatives

The piperidine core of this compound is a foundational element for creating a wide array of substituted piperidine derivatives. whiterose.ac.ukacs.org The hydroxyl and benzyl groups can be chemically manipulated to introduce different functionalities and build molecular complexity. For instance, the hydroxyl group can be oxidized to a ketone, which can then undergo various reactions to introduce substituents at the 3-position of the piperidine ring. The N-benzyl group, while often serving as a protecting group, can also be removed and replaced with other substituents to further diversify the resulting piperidine derivatives. nih.gov This versatility allows for the generation of libraries of piperidine-based compounds for drug discovery and other applications.

Intermediate in the Formation of Pyrrolo[2,3-d]pyrimidine Systems

Pyrrolo[2,3-d]pyrimidines are a class of heterocyclic compounds with significant biological activity, often acting as kinase inhibitors. google.comrsc.orgnih.gov The chemical structure of this compound makes it a suitable intermediate for the synthesis of these important systems. google.com Specifically, derivatives of this compound can be coupled with a pyrimidine (B1678525) precursor to construct the fused pyrrolo[2,3-d]pyrimidine ring system. The piperidine moiety often forms a crucial part of the final molecule, influencing its binding to biological targets. google.com

Key Intermediate in the Total Synthesis of Specific Targets (e.g., Tofacitinib and Analogues)

A prominent example of the utility of this compound is its role as a key intermediate in the synthesis of Tofacitinib. derpharmachemica.comunl.ptwipo.intgoogle.comgoogle.com Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases. The synthesis of Tofacitinib often involves the construction of a substituted piperidine ring, and this compound provides a readily available and modifiable starting point for this critical component of the drug. unl.pt Various synthetic strategies have been developed that utilize this compound, or its close derivatives, to efficiently produce the required stereochemistry and substitution pattern of the piperidine ring in Tofacitinib. derpharmachemica.comgoogle.com

Contribution to the Development of Novel Heterocyclic Systems

Beyond its established applications, this compound and its derivatives contribute to the development of novel heterocyclic systems. mdpi.comnih.govnih.govmdpi.com The reactivity of its functional groups allows for its participation in various cyclization and condensation reactions, leading to the formation of new and unique ring structures. These novel heterocyclic compounds can serve as scaffolds for the discovery of new bioactive molecules with potential applications in medicine and materials science. mdpi.com The exploration of the chemical space accessible from this versatile building block continues to be an active area of research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.